Paliperidonpalmitat

Übersicht

Beschreibung

Invega Sustenna, known chemically as paliperidone palmitate, is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. It is an extended-release injectable form of paliperidone, which is the primary active metabolite of risperidone . This medication is designed to provide a sustained therapeutic effect, reducing the frequency of administration and improving patient compliance.

Wissenschaftliche Forschungsanwendungen

Chemie: Invega Sustenna wird in der chemischen Forschung verwendet, um die Synthese und Eigenschaften von langwirksamen injizierbaren Formulierungen zu untersuchen. Forscher untersuchen die Stabilität, Löslichkeit und Freisetzungskinetik der Verbindung, um ihre therapeutische Wirksamkeit zu verbessern .

Biologie: In der biologischen Forschung wird Paliperidonpalmitat verwendet, um die Pharmakokinetik und Pharmakodynamik von Antipsychotika zu untersuchen. Es hilft, die Resorption, Verteilung, Metabolisierung und Ausscheidung des Arzneimittels im Körper zu verstehen .

Medizin: Klinisch wird Invega Sustenna zur Behandlung von Schizophrenie und schizoaffektiver Störung eingesetzt. Es hilft bei der Bewältigung von Symptomen wie Halluzinationen, Wahnvorstellungen und Stimmungsschwankungen, wodurch die Lebensqualität der Patienten verbessert wird .

Industrie: In der pharmazeutischen Industrie dient Invega Sustenna als Modell für die Entwicklung anderer langwirksamer injizierbarer Medikamente. Seine Formulierung und sein Abgabesystem werden untersucht, um neue Medikamente mit ähnlichen Retard-Eigenschaften zu entwickeln .

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch Antagonismus von Dopamin (D2) und Serotonin (5HT2A) Rezeptoren im Gehirn. Durch die Blockierung dieser Rezeptoren hilft die Verbindung, die Neurotransmitterspiegel auszugleichen und psychotische Symptome zu reduzieren. Zusätzlich wirkt es als Antagonist an Alpha-1 und Alpha-2 adrenergen Rezeptoren und H1 histaminergen Rezeptoren, was zu seinem therapeutischen und nebenwirkungsbedingten Profil beiträgt .

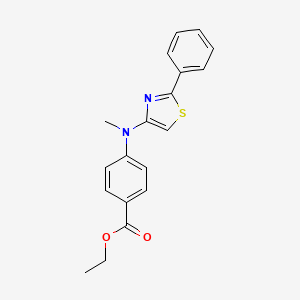

Ähnliche Verbindungen:

Risperidon: Die Ausgangssubstanz von Paliperidon, die zur Behandlung ähnlicher psychiatrischer Erkrankungen eingesetzt wird.

Quetiapin: Ein weiteres atypisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil.

Aripiprazol: Ein atypisches Antipsychotikum, bekannt für seine partielle Agonistenaktivität an Dopaminrezeptoren.

Vergleich:

Risperidon vs. This compound: Während Risperidon wirksam ist, bietet this compound den Vorteil der Retardfreisetzung, wodurch die Notwendigkeit häufiger Dosierungen reduziert wird.

Quetiapin vs. This compound: Quetiapin wird oft wegen seiner sedierenden Wirkungen eingesetzt, während this compound wegen seiner anhaltenden antipsychotischen Wirkung bevorzugt wird.

Aripiprazol vs. This compound: Die partielle Agonistenaktivität von Aripiprazol bietet einen anderen Wirkmechanismus, der es für Patienten geeignet macht, die nicht gut auf andere Antipsychotika ansprechen.

Zusammenfassend lässt sich sagen, dass Invega Sustenna (this compound) ein wertvolles Medikament bei der Behandlung von Schizophrenie und schizoaffektiver Störung ist, das nachhaltige therapeutische Wirkungen und eine verbesserte Compliance der Patienten bietet. Seine einzigartige Formulierung und sein Wirkmechanismus machen es zu einem bedeutenden Fortschritt im Bereich der Antipsychotika.

Biochemische Analyse

Biochemical Properties

Paliperidone Palmitate is the primary active metabolite of risperidone . It interacts with central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . The nature of these interactions is likely antagonistic .

Cellular Effects

The effects of Paliperidone Palmitate on cells are primarily related to its antagonism of D2 and 5HT2A receptors . This antagonism can influence cell function by impacting cell signaling pathways and potentially altering gene expression .

Molecular Mechanism

This can lead to changes in gene expression and potentially affect enzyme activity .

Temporal Effects in Laboratory Settings

It is a long-acting formulation, suggesting that it may have prolonged effects on cellular function .

Metabolic Pathways

Paliperidone Palmitate is involved in metabolic pathways related to the metabolism of risperidone, as it is a primary active metabolite of this drug . It may interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its lipophilic nature and its interactions with intracellular receptors such as D2 and 5HT2A, it may be localized to specific compartments or organelles within the cell .

Vorbereitungsmethoden

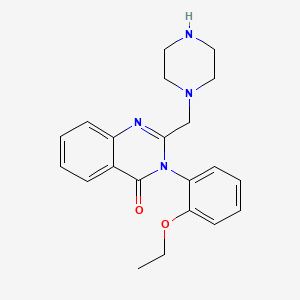

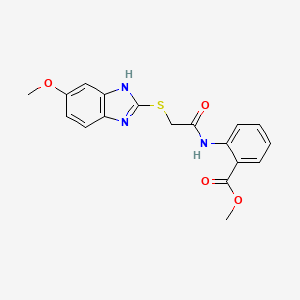

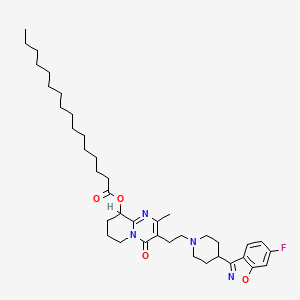

Synthetic Routes and Reaction Conditions: Paliperidone palmitate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of paliperidone, which involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 4-(2-chloroethyl)-1-piperazineethanol under controlled conditions. The resulting paliperidone is then esterified with palmitic acid to form paliperidone palmitate .

Industrial Production Methods: In industrial settings, the production of paliperidone palmitate involves large-scale chemical synthesis followed by purification processes to ensure the compound meets pharmaceutical standards. The final product is formulated into an injectable suspension, which is then packaged in pre-filled syringes for clinical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Paliperidonpalmitat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung von oxidierten Metaboliten führen.

Reduktion: this compound kann unter reduktiven Bedingungen zu seinem entsprechenden Alkoholderivat reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung von substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Nucleophile unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Metaboliten, reduzierte Derivate und substituierte Verbindungen, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .

Wirkmechanismus

Paliperidone palmitate exerts its effects primarily through antagonism of dopamine (D2) and serotonin (5HT2A) receptors in the brain. By blocking these receptors, the compound helps to balance neurotransmitter levels, reducing psychotic symptoms. Additionally, it acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which contributes to its therapeutic and side effect profile .

Vergleich Mit ähnlichen Verbindungen

Risperidone: The parent compound of paliperidone, used to treat similar psychiatric conditions.

Quetiapine: Another atypical antipsychotic with a different receptor binding profile.

Aripiprazole: An atypical antipsychotic known for its partial agonist activity at dopamine receptors.

Comparison:

Risperidone vs. Paliperidone Palmitate: While risperidone is effective, paliperidone palmitate offers the advantage of extended release, reducing the need for frequent dosing.

Quetiapine vs. Paliperidone Palmitate: Quetiapine is often used for its sedative effects, whereas paliperidone palmitate is preferred for its sustained antipsychotic action.

Aripiprazole vs. Paliperidone Palmitate: Aripiprazole’s partial agonist activity provides a different mechanism of action, making it suitable for patients who do not respond well to other antipsychotics.

Eigenschaften

IUPAC Name |

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMKSBFLAZZBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870217 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199739-10-1 | |

| Record name | Paliperidone palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paliperidone Palmitate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALIPERIDONE PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

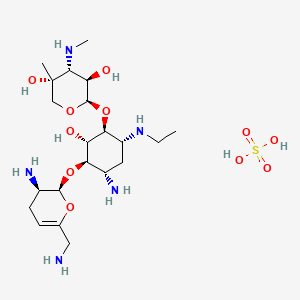

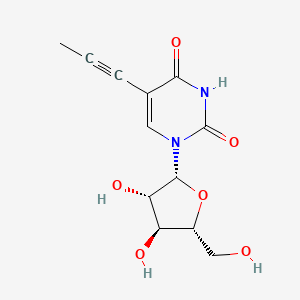

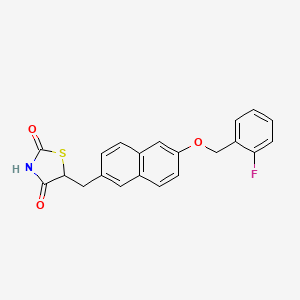

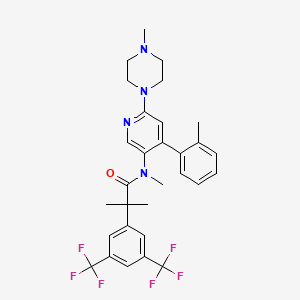

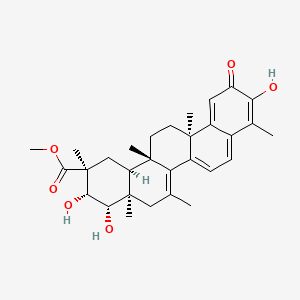

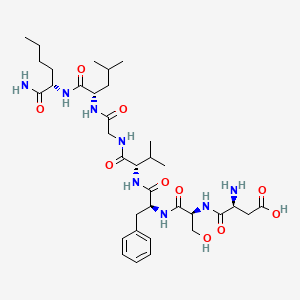

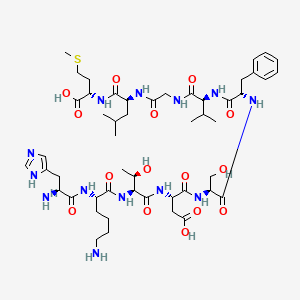

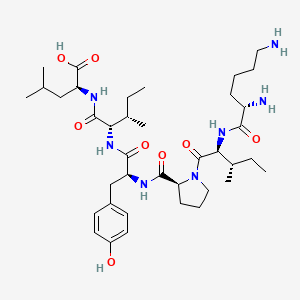

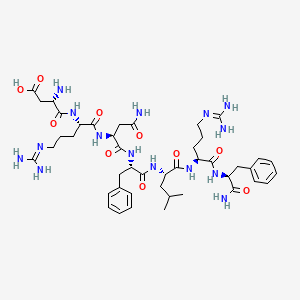

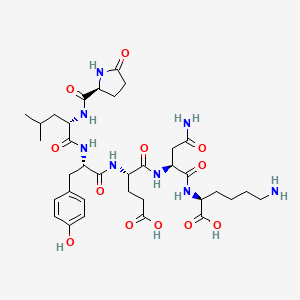

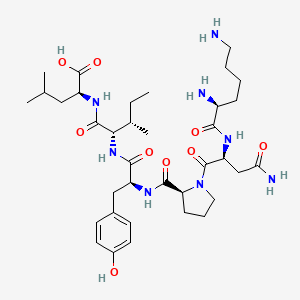

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.